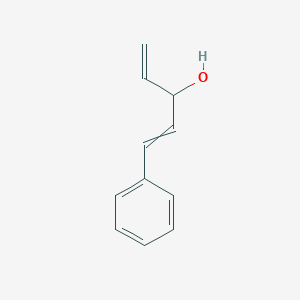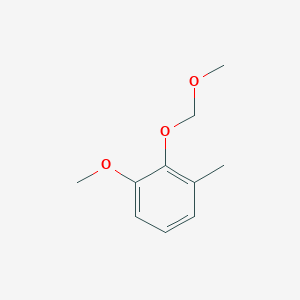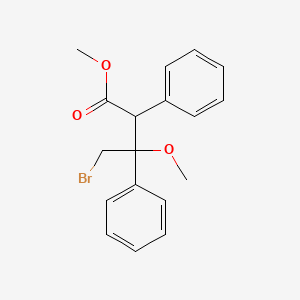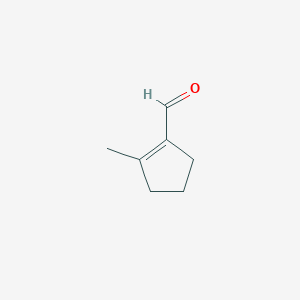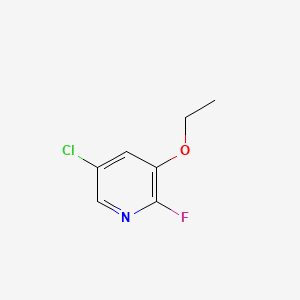
5-Chloro-3-ethoxy-2-fluoropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-ethoxy-2-fluoropyridine: is a heterocyclic organic compound with the molecular formula C7H7ClFNO . It is a derivative of pyridine, characterized by the presence of chlorine, ethoxy, and fluorine substituents at the 5th, 3rd, and 2nd positions, respectively. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-ethoxy-2-fluoropyridine typically involves multi-step reactions starting from pyridine derivatives. One common method includes:
Chlorination: Introduction of a chlorine atom at the 5th position of the pyridine ring.
Ethoxylation: Substitution of a hydrogen atom with an ethoxy group at the 3rd position.
Fluorination: Introduction of a fluorine atom at the 2nd position.
Industrial Production Methods: Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium ethoxide or potassium fluoride can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the pyridine ring.
Reduction Products: Reduced forms of the compound with altered functional groups.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Ligand in Coordination Chemistry: Acts as a ligand in the formation of coordination complexes with metals.
Biology and Medicine:
Pharmaceutical Research: Investigated for potential pharmacological properties and as a building block in drug development.
Industry:
Material Science: Utilized in the development of advanced materials with specific properties.
Agrochemicals: Used in the synthesis of agrochemical compounds for pest control.
Mechanism of Action
The mechanism of action of 5-Chloro-3-ethoxy-2-fluoropyridine involves its interaction with specific molecular targets, often through the formation of covalent or non-covalent bonds. The presence of electronegative atoms like chlorine and fluorine can influence its reactivity and binding affinity to various biological molecules. The pathways involved may include inhibition of enzymes or interaction with nucleic acids, depending on the context of its application.
Comparison with Similar Compounds
5-Chloro-2-ethoxy-3-fluoropyridine: Similar structure but different positional isomers.
2-Chloro-5-fluoropyridine: Lacks the ethoxy group, leading to different reactivity.
3-Ethoxy-2-fluoropyridine: Lacks the chlorine atom, affecting its chemical properties.
Uniqueness: 5-Chloro-3-ethoxy-2-fluoropyridine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in targeted chemical synthesis and specialized applications in research and industry.
Properties
Molecular Formula |
C7H7ClFNO |
|---|---|
Molecular Weight |
175.59 g/mol |
IUPAC Name |
5-chloro-3-ethoxy-2-fluoropyridine |
InChI |
InChI=1S/C7H7ClFNO/c1-2-11-6-3-5(8)4-10-7(6)9/h3-4H,2H2,1H3 |
InChI Key |
KQLWZETZRCOXDH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(N=CC(=C1)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9H-Thioxanthen-9-one, 1-[[2-(dimethylamino)ethyl]amino]-2-methoxy-4-methyl-](/img/structure/B14021557.png)
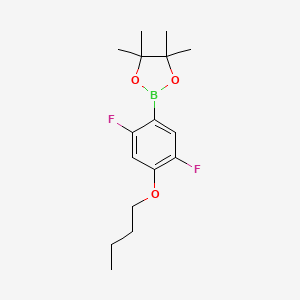
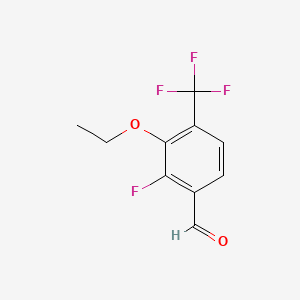
![1-[2-[2-(4-Chlorophenyl)ethynyl]phenyl]-2,3-butadien-1-one](/img/structure/B14021571.png)

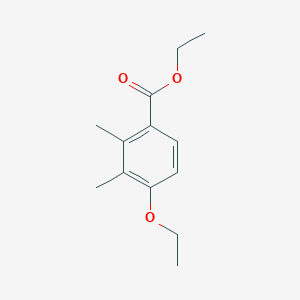
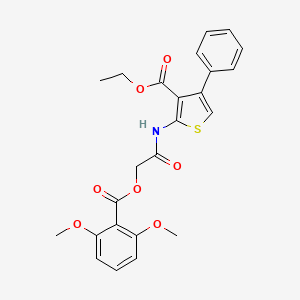

![Benzyl (6-oxo-5-oxa-7-azaspiro[3.4]octan-2-YL)carbamate](/img/structure/B14021596.png)

